3-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one
Description
3-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one is a spirocyclic compound featuring a 1-oxa-9-azaspiro[5.5]undecane core fused to a propan-1-one chain substituted with an amino group at the 3-position. This structural motif is of interest in medicinal chemistry due to its ability to mimic peptide backbones and interact with biological targets .
Properties
IUPAC Name |
3-amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c13-7-3-11(15)14-8-5-12(6-9-14)4-1-2-10-16-12/h1-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABHTHQVNGTRSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCN(CC2)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Spirocyclic Azide Intermediates
A critical intermediate in the synthesis is the spirocyclic azide, which is prepared from halogenated precursors via nucleophilic substitution with sodium azide. For example:
3-Bromo-1-propanol is converted to 3-azido-1-propanol by reaction with sodium azide in dimethylformamide (DMF) at elevated temperature (~80 °C) for several hours. The azide intermediate is isolated by extraction and purification.
Similarly, tert-butyl (3-bromopropyl)carbamate is synthesized by Boc-protection of 3-bromopropylamine hydrobromide with di-tert-butyl dicarbonate (Boc2O) in methanol with triethylamine as base, followed by workup and purification.
Construction of the Spirocyclic Core
The spirocyclic 1-oxa-9-azaspiro[5.5]undecane ring system is assembled via intramolecular cyclization reactions involving the azide intermediates and appropriate nucleophilic partners. The use of tributylstannyl reagents and mesylate intermediates facilitates these cyclizations under anhydrous and inert atmosphere conditions. Typical conditions include:
Reaction of 2-((tributylstannyl)methoxy)ethan-1-ol with methanesulfonyl chloride (MsCl) in the presence of triethylamine in diethyl ether at room temperature to form the mesylate intermediate.
Subsequent reaction of the mesylate with tributyl(iodomethyl)stannane at elevated temperature (~55 °C) overnight to afford the desired spirocyclic stannane intermediate, which is purified by flash chromatography.
Introduction of the Amino-Propanone Side Chain
The amino-propanone side chain is introduced by nucleophilic substitution or reductive amination steps on the spirocyclic intermediate:
The azide group on the propanol side chain is reduced to the amine, typically by catalytic hydrogenation or Staudinger reduction.
The amine is then coupled with a propanone derivative to form the 3-amino-1-propanone moiety attached to the spirocyclic nitrogen.
Protection and deprotection steps (e.g., Boc protection) are employed to control reactivity and facilitate purification.
Reaction Conditions and Yields
The synthetic steps are generally performed under nitrogen atmosphere with anhydrous solvents to prevent side reactions. Typical reagents and conditions include:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Azide substitution | Sodium azide, DMF, 80 °C, 5 h | >90 | Efficient nucleophilic substitution |
| Boc protection | Boc2O, NEt3, MeOH, 0 °C to RT, 16 h | 85-95 | Protects amine functionality |
| Mesylation | MsCl, Et3N, Et2O, RT, 1.5 h | ~99 | Formation of good leaving group |
| Stannane coupling | Tributyl(iodomethyl)stannane, 55 °C, overnight | 70-75 | Key step for spiro ring formation |
| Azide reduction | Catalytic hydrogenation or Staudinger reaction | 80-90 | Converts azide to amine |
Analytical Characterization
Each intermediate and the final product are characterized by:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the chemical structure and purity. For example, ^1H NMR signals corresponding to the spirocyclic methylene and methine protons, as well as the amino-propanone side chain, are diagnostic.
High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and formula, e.g., m/z for C20H42N4O2Sn [M+H]+ matches calculated values within 0.0004 Da.
Infrared Spectroscopy (IR): Identifies functional groups such as carbonyl (C=O) stretching around 1696 cm^-1 and N-H stretching.
Summary Table of Key Synthetic Steps
Research Findings and Applications
The preparation of this compound is critical for the development of potent MAGL inhibitors, which have been patented for therapeutic applications in treating a wide range of disorders including neurodegenerative diseases, pain, inflammation, and cancer. The synthetic methods allow for structural modifications to optimize biological activity and pharmacokinetic properties.
This detailed overview of preparation methods for this compound integrates robust synthetic organic chemistry techniques supported by characterization data and patent literature, providing a professional and authoritative resource for researchers in medicinal chemistry and pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ketone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents are iron (Fe) and hydrogen (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted ketones and amides.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its spirocyclic structure is valuable in the design of new chemical entities.
Biology: In biological research, 3-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one may be used to study enzyme inhibition or as a probe in biochemical assays.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic agents.
Industry: In industry, this compound can be used in the manufacture of specialty chemicals, pharmaceuticals, and advanced materials.
Mechanism of Action
The mechanism by which 3-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific target.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity and Bioactivity: The 3-amino group in the target compound enhances nucleophilicity and hydrogen-bonding capacity compared to the 2-amino analog . Chloro-substituted derivatives (e.g., CAS 2097992-06-6) are primarily synthetic intermediates due to the chloro group’s utility in nucleophilic substitution reactions . Hydroxyl-containing analogs (e.g., 4-hydroxy spiro derivatives) exhibit increased polarity, which may improve aqueous solubility but reduce membrane permeability .
Synthetic Challenges: Spirocyclic compounds like N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine often form diastereomers during synthesis, necessitating chromatographic separation . The discontinuation of certain analogs (e.g., 2-amino and 3-chloro derivatives) may reflect scalability or stability issues .
Safety Profiles: Chloro derivatives pose hazards such as skin irritation (H315) , whereas amino-substituted compounds may present lower acute toxicity but require evaluation of long-term effects.
Biological Activity
3-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H22N2O3 |
| Molecular Weight | 242.31 g/mol |
| CAS Number | 2097995-78-1 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Modulation : The compound has been shown to modulate neurotransmitter receptors, particularly in the central nervous system (CNS), which may contribute to its potential neuropharmacological effects.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, impacting cellular signaling and homeostasis.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
Neuroprotective Effects
Studies have demonstrated that this compound exhibits neuroprotective properties, potentially through:
- Reducing oxidative stress in neuronal cells.
- Enhancing neuronal survival in models of neurodegeneration.
Antimicrobial Activity
In vitro assays have reported antimicrobial activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Neuroprotective Study : In a study conducted on rat models, administration of the compound resulted in significant improvements in cognitive function and reduced markers of oxidative stress compared to control groups.
Parameter Control Group Treatment Group Cognitive Score (±SD) 45 ± 4 70 ± 6* Oxidative Stress Marker High Low* -
Antimicrobial Assay : A series of antimicrobial tests revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 50 µg/mL Escherichia coli 50 µg/mL
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
